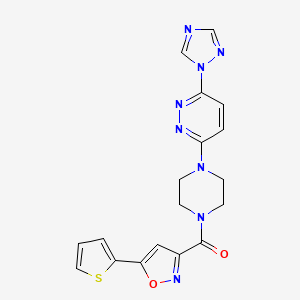

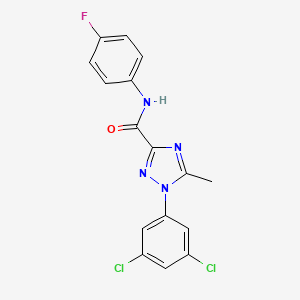

![molecular formula C13H18N4O B2522094 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2195880-26-1](/img/structure/B2522094.png)

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane, also known as CCP, is a synthetic compound that belongs to the class of bicyclic compounds. CCP is a potent and selective agonist for the α7 subtype of nicotinic acetylcholine receptors (nAChRs). The compound has been the subject of intense scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles play a significant role in organic synthesis . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They can withstand harsh conditions, making them ideal for use in various polymerization processes .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry due to their strong dipole moment and hydrogen bonding ability . They can form stable complexes with various other molecules, enabling the creation of complex supramolecular structures .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . Their ability to form stable covalent bonds with various biomolecules makes them ideal for this application .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used as a tool to study biological systems . They can mimic the structure and function of natural biomolecules, allowing scientists to probe biological systems in a controlled manner .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging, a technique used to visualize biological structures . They can be attached to fluorescent dyes, allowing scientists to track the movement and interaction of biological molecules .

Materials Science

In materials science, 1,2,3-triazoles are used in the development of new materials . Their unique chemical properties allow them to be incorporated into various materials, potentially enhancing their performance .

Mécanisme D'action

Target of Action

The primary target of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate cellular processes such as aging, transcription, apoptosis, inflammation and stress resistance, as well as energy efficiency and alertness during low-calorie situations .

Mode of Action

8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, which leads to an increase in the acetylation of specific proteins that are normally deacetylated by SIRT3 .

Biochemical Pathways

The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane affects various biochemical pathways. One of the key pathways is the SIRT3-SOD2-mROS-dependent autophagy pathway . In this pathway, the inhibition of SIRT3 leads to an increase in the acetylation of SOD2, a mitochondrial antioxidant enzyme. This results in a decrease in SOD2 activity, leading to an increase in mitochondrial reactive oxygen species (mROS) and a decrease in autophagy .

Pharmacokinetics

The pharmacokinetic properties of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32It is soluble in dmso, ethanol, and water . It is typically administered intraperitoneally at a dose of 50 mg/kg . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, need further investigation.

Result of Action

The inhibition of SIRT3 by 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane leads to several molecular and cellular effects. It increases the acetylation of SOD2, leading to a decrease in SOD2 activity . This results in an increase in mROS and a decrease in autophagy . These changes can have various effects on the cell, depending on the specific cellular context.

Action Environment

The action of 8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to SIRT3 may affect the compound’s ability to inhibit SIRT3. Additionally, factors that affect the stability of the compound, such as temperature and pH, can also influence its action. The compound is stable under -20°C conditions for up to 3 years .

Propriétés

IUPAC Name |

cyclopropyl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c18-13(9-1-2-9)17-10-3-4-11(17)8-12(7-10)16-6-5-14-15-16/h5-6,9-12H,1-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPGOBIRMUTISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2522011.png)

![Methyl 4-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2522013.png)

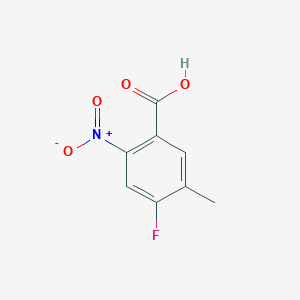

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2522019.png)

![[(6-Chloropyridazin-3-yl)methyl][2,2-dimethyl-3-(morpholin-4-yl)propyl]methylamine](/img/structure/B2522022.png)

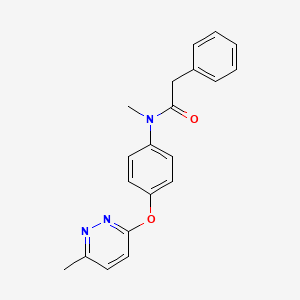

![N-(4-fluorobenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2522023.png)

![[2-Methyl-1-[(4-morpholin-4-ylthian-4-yl)methylamino]-1-oxopropan-2-yl] acetate](/img/structure/B2522024.png)

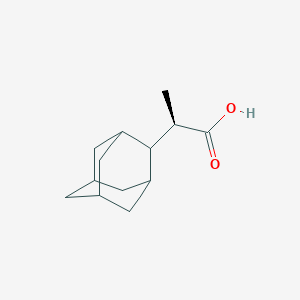

![2-Ethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2522028.png)

![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2522032.png)

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)